

# JNJ-63576253: A Technical Guide to its Preclinical and Clinical Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-63576253 |           |
| Cat. No.:            | B2571259     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JNJ-63576253**, also known as TRC-253, is a potent, orally bioavailable, second-generation non-steroidal androgen receptor (AR) antagonist. It has been specifically developed for the treatment of castration-resistant prostate cancer (CRPC), including tumors harboring the F877L mutation in the AR ligand-binding domain, which confers resistance to first-generation anti-androgens like enzalutamide. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **JNJ-63576253**, summarizing key preclinical and clinical data. The information is intended to support further research and development efforts in the field of oncology and prostate cancer therapeutics.

# Pharmacology Mechanism of Action

**JNJ-63576253** is a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and the transcription of androgen-driven genes that promote tumor cell growth and survival.[1] A key feature of **JNJ-63576253** is its potent activity



against both wild-type (WT) AR and the clinically relevant F877L mutant AR, which can convert first-generation antagonists into agonists.[2]

### **In Vitro Activity**

The potency of JNJ-63576253 has been demonstrated in various in vitro assays.

| Assay Type                   | Cell Line/Target        | IC50 (nM) | Reference |
|------------------------------|-------------------------|-----------|-----------|
| Androgen Receptor<br>Binding | Wild-Type AR            | 54        | [3]       |
| Androgen Receptor<br>Binding | F877L Mutant AR         | 37        | [3]       |
| Cell Proliferation           | VCaP                    | 265       | [3]       |
| AR-mediated transactivation  | LNCaP F877L<br>reporter | 99        | [4]       |

### **In Vivo Efficacy**

Preclinical studies in mouse xenograft models of human prostate cancer have demonstrated the in vivo anti-tumor activity of **JNJ-63576253**.

| Animal Model                            | Treatment                                | Outcome                                           | Reference |
|-----------------------------------------|------------------------------------------|---------------------------------------------------|-----------|
| LNCaP SRα F877L tumor-bearing mice      | 30 mg/kg, p.o. once<br>daily for 72 days | Significant tumor growth inhibition               | [3]       |
| Mice with androgen-<br>sensitive organs | 30 mg/kg, p.o. once<br>daily for 10 days | Inhibition of androgen-<br>sensitive organ growth | [3]       |

### **Pharmacokinetics**

Pharmacokinetic properties of JNJ-63576253 have been characterized in mice.



| Parameter                                     | Value          | Species | Route         | Reference |
|-----------------------------------------------|----------------|---------|---------------|-----------|
| Oral<br>Bioavailability (F)                   | 45%            | Mouse   | p.o.          | [3]       |
| Cmax                                          | 0.66 μΜ        | Mouse   | 10 mg/kg p.o. | [3]       |
| AUClast                                       | 4.9 μg·h/mL    | Mouse   | 10 mg/kg p.o. | [3]       |
| Half-life (T1/2)                              | 5.99 h         | Mouse   | 2 mg/kg i.v.  | [3]       |
| Clearance (CL)                                | 15.0 mL/min/kg | Mouse   | 2 mg/kg i.v.  | [3]       |
| Volume of Distribution (Vdss)                 | 6.11 L/kg      | Mouse   | 2 mg/kg i.v.  | [3]       |
| Human Liver<br>Microsomal<br>Stability (T1/2) | >180 min       | Human   | In Vitro      | [3]       |

## **Toxicology and Safety**

A key driver in the development of **JNJ-63576253** was the mitigation of a bioactivation pathway associated with hepatotoxicity in a predecessor compound.[2] While comprehensive preclinical toxicology data is not publicly available, the focus on avoiding this liability suggests a favorable early safety profile in this regard.

Information on the clinical safety of **JNJ-63576253** is available from a Phase 1/2A clinical trial (NCT02987829) in patients with metastatic castration-resistant prostate cancer.[5]

Key Clinical Safety Findings:

- Dose-Limiting Toxicity: Grade 3 QTcF prolongation was observed at a dose of 320 mg daily.
- Recommended Phase 2 Dose (RP2D): 280 mg daily was selected based on safety and pharmacokinetic data.[5]
- Other Drug-Related Adverse Events (≥ Grade 2):



- QTcF prolongation
- Elevated lipase
- Fatigue
- Arthralgia
- Diarrhea
- Decreased platelet count[5]

No drug-related serious adverse events were reported in the Phase 1 portion of the study.[5]

### **Experimental Protocols**

Detailed, compound-specific experimental protocols for **JNJ-63576253** are not publicly available. The following are representative methodologies for the key assays used in the evaluation of such compounds.

# Androgen Receptor Competitive Binding Assay (Representative Protocol)

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

- Materials:
  - Test compound (JNJ-63576253)
  - Radiolabeled ligand (e.g., [3H]-Mibolerone)
  - Recombinant human androgen receptor
  - Assay buffer
  - Scintillation fluid



- Filter plates and scintillation counter
- Procedure:
  - A dilution series of the test compound is prepared.
  - The test compound dilutions, radiolabeled ligand, and androgen receptor are incubated together in the assay buffer.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The bound and free radioligand are separated by filtration.
  - The amount of bound radioligand is quantified by scintillation counting.
  - The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

### **LNCaP F877L Xenograft Model (Representative Protocol)**

This in vivo model assesses the anti-tumor efficacy of a compound in a castration-resistant prostate cancer model with a specific resistance mutation.

- Cell Culture: LNCaP cells engineered to express the F877L mutant androgen receptor are cultured in appropriate media.
- Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Implantation: A suspension of LNCaP F877L cells is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
- Drug Administration: **JNJ-63576253** is formulated in a suitable vehicle (e.g., 20% HPBCD) and administered orally at the desired dose and schedule.[4] The control group receives the vehicle alone.



- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

# Visualizations JNJ-63576253 Mechanism of Action in Androgen Receptor Signaling



Click to download full resolution via product page

Caption: **JNJ-63576253** blocks androgen binding to the AR, preventing downstream signaling and tumor growth.

# General Experimental Workflow for Preclinical Evaluation





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical assessment of a novel AR antagonist like **JNJ-63576253**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [JNJ-63576253: A Technical Guide to its Preclinical and Clinical Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2571259#jnj-63576253-pharmacology-and-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com